3-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}pyridine
Overview
Description
The compound “3-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}pyridine” is a complex organic molecule that contains a pyridine ring, a phenyl ring, and a pyrazole ring . The 2-methoxyethyl group is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the position of the methoxyethyl group. Unfortunately, without specific data or a detailed description, it’s challenging to analyze the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the pyrazole ring might participate in nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications
Crystal Structure Analysis
Research on related pyrazole and pyridine derivatives has shown interest in crystal structure analysis, which is crucial for understanding molecular interactions, packing, and potential applications in material science. For example, the study of the crystal structure of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate revealed the dihedral angles and molecular interactions critical for crystal packing and stability (H. Surya Prakash Rao et al., 2020).
Optical Properties and Material Applications
Studies on pyrazolo and pyridine derivatives often explore their optical properties for potential applications in materials science, such as in the development of emitters for organic light-emitting diodes (OLEDs) and luminescent materials. One study synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts and tunable quantum yields, demonstrating their potential as low-cost luminescent materials (G. Volpi et al., 2017).
Antimicrobial Activity
Research on pyrazoline and pyridine derivatives has also indicated their potential antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and shown to have good antimicrobial activity, highlighting the potential of these compounds in pharmaceutical applications (Satyender Kumar et al., 2012).
Electronic and Photophysical Applications
Another avenue of research involves the use of pyrazolo and pyridine derivatives in electronic and photophysical applications. For instance, bipolar host materials incorporating 3-(1H-Pyrazol-1-yl)pyridine were developed for high-efficiency phosphorescent OLEDs, showcasing the ability to tune optoelectronic parameters for improved device performance (Wei Li et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-[1-(2-methoxyethyl)pyrazol-3-yl]phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-21-11-10-20-9-7-17(19-20)15-5-2-4-14(12-15)16-6-3-8-18-13-16/h2-9,12-13H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERQFIQSPVQCEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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